Anti-Inflammatory Potency: Procurcumadiol Exhibits 4.5-Fold Lower IC50 for LPS-Induced NO Production vs. 4-Epi-curcumenol
Procurcumadiol demonstrates significantly stronger inhibition of LPS-induced nitric oxide (NO) production in mouse RAW264.7 macrophages compared to the structurally related sesquiterpenoid 4-Epi-curcumenol. Procurcumadiol exhibits an IC50 of 11.7 μM [1], while 4-Epi-curcumenol, assayed under identical conditions (Griess assay, 24 h LPS stimulation), shows a substantially higher IC50 of 52.2 μM . This represents a 4.5-fold greater potency for Procurcumadiol.
| Evidence Dimension | Inhibition of LPS-induced nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC50 = 11.7 μM |
| Comparator Or Baseline | 4-Epi-curcumenol: IC50 = 52.2 μM |
| Quantified Difference | 4.5-fold lower IC50 for Procurcumadiol (11.7 μM vs 52.2 μM) |
| Conditions | Mouse RAW264.7 macrophages, LPS stimulation (24 h), Griess assay |
Why This Matters
Lower IC50 values indicate superior potency, enabling reduced compound usage in anti-inflammatory assays and potentially minimizing off-target effects at effective concentrations.
- [1] TargetMol. Procurcumadiol Biological Activity: RAW264.7 NO Inhibition IC50 11.7 μM. Data sourced from ChEMBL. View Source
